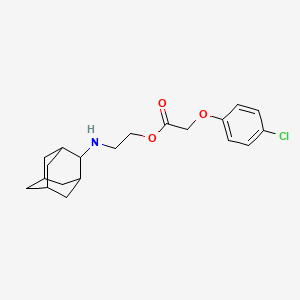![molecular formula C20H25ClN2O3S B5218561 N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as BCT-197, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of inflammatory cells to sites of tissue damage.
科学的研究の応用
BCT-197 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). CXCR2 plays a crucial role in the recruitment of neutrophils and other inflammatory cells to the lungs, leading to tissue damage and inflammation. By inhibiting CXCR2, BCT-197 can reduce inflammation and tissue damage, thereby improving lung function in patients with these diseases.
作用機序
BCT-197 selectively binds to CXCR2 and inhibits its activation by its ligands, including interleukin-8 (IL-8) and growth-related oncogene (GRO). This prevents the recruitment of neutrophils and other inflammatory cells to the site of tissue damage, reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that BCT-197 can reduce inflammation and tissue damage in animal models of COPD, asthma, and ARDS. BCT-197 has also been shown to improve lung function and reduce airway hyperresponsiveness in these models. In addition, BCT-197 has been shown to reduce the levels of inflammatory cytokines, including IL-8, in the lungs of these animals.
実験室実験の利点と制限
One of the main advantages of BCT-197 is its selectivity for CXCR2, which reduces the risk of off-target effects. BCT-197 has also been shown to have a good safety profile in animal studies. However, one limitation of BCT-197 is its poor solubility, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dose and duration of treatment for different inflammatory diseases.
将来の方向性
There are several future directions for the research on BCT-197. One area of interest is the potential use of BCT-197 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of more potent and selective CXCR2 inhibitors. Finally, more studies are needed to determine the optimal dosing and duration of treatment for different inflammatory diseases.
Conclusion:
BCT-197 is a promising compound with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of CXCR2 reduces inflammation and tissue damage, improving lung function in animal models of COPD, asthma, and ARDS. However, more studies are needed to determine its optimal dosing and duration of treatment, as well as its potential use in other inflammatory diseases.
合成法
The synthesis of BCT-197 involves the reaction between N-(sec-butyl)-N-(2-phenylethyl)glycinamide and 4-chlorobenzenesulfonyl chloride in the presence of a base. The product is then purified using column chromatography to obtain BCT-197 in its pure form.
特性
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-16(2)22-20(24)15-23(14-13-17-7-5-4-6-8-17)27(25,26)19-11-9-18(21)10-12-19/h4-12,16H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDEKPHFSTKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

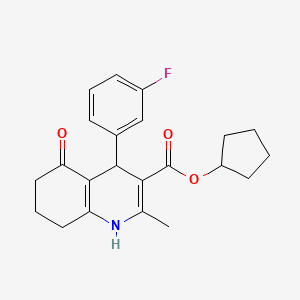
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
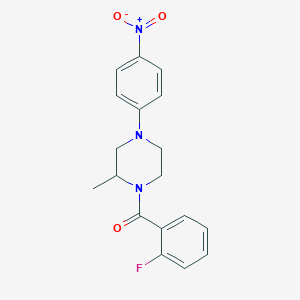
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
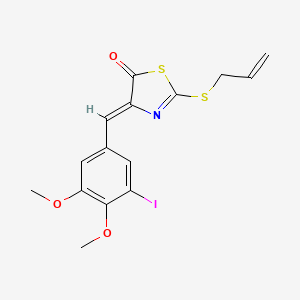
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)


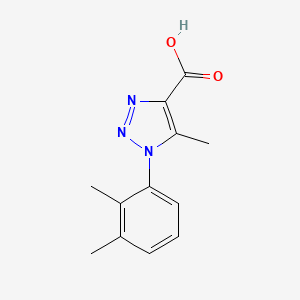
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
